

# Spectroscopic Data of 4-Methylisothiazole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methylisothiazole

Cat. No.: B1295217

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylisothiazole** (CAS No. 4200-26-4), a key heterocyclic compound used in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.

## Spectroscopic Data Summary

The structural elucidation of **4-Methylisothiazole** is supported by a combination of spectroscopic techniques. The data presented below has been compiled from spectral databases and analysis of related isothiazole compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **4-Methylisothiazole** is predicted based on the known spectrum of the parent isothiazole molecule.<sup>[1]</sup> The methyl substitution at the C4 position will influence the chemical shift of the adjacent ring protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H3	~8.7	Singlet (s)
H5	~8.5	Singlet (s)
-CH <sub>3</sub>	~2.3	Singlet (s)

Predicted in a non-polar deuterated solvent like CDCl<sub>3</sub> or Acetone-d<sub>6</sub>.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR data provides insight into the carbon environment of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C3	157.0
C4	129.8
C5	148.1
-CH <sub>3</sub>	17.8

Data obtained from SpectraBase in Acetone-d<sub>6</sub>.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bond vibrations within the molecule. The following table outlines the expected characteristic absorption bands for **4-Methylisothiazole** based on typical frequencies for N,S-heterocyclic compounds.[\[2\]](#)[\[3\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
2950 - 2850	Aliphatic C-H Stretch (-CH <sub>3</sub> )	Medium
1620 - 1550	C=N Stretch	Medium-Strong
1550 - 1450	Aromatic Ring Skeletal Vibrations (C=C)	Medium-Strong
1450 - 1350	-CH <sub>3</sub> Asymmetric/Symmetric Bending	Medium
850 - 750	C-H Out-of-Plane Bending	Strong
700 - 600	C-S Stretch	Weak-Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For **4-Methylisothiazole** (C<sub>4</sub>H<sub>5</sub>NS), the expected molecular weight is 99.15 g/mol .

m/z	Ion	Notes
99	[M] <sup>+</sup>	Molecular Ion Peak
72	[M - HCN] <sup>+</sup>	Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles.
58	[C <sub>2</sub> H <sub>2</sub> S] <sup>+</sup>	Fragmentation of the isothiazole ring.

## Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **4-Methylisothiazole** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) and place it in a clean, dry vial.[4]
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d<sub>6</sub>).
  - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
  - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[4]
  - Cap the NMR tube securely.
- Data Acquisition:
  - Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.
  - Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge for consistency.
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Acquire the  $^1\text{H}$  NMR spectrum, followed by the  $^{13}\text{C}$  NMR spectrum. Standard acquisition parameters for a 400 MHz spectrometer are typically sufficient.
  - Reference the spectra to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[5]

## IR Spectroscopy (FTIR-ATR) Protocol

For liquid samples like **4-Methylisothiazole**, the Attenuated Total Reflectance (ATR) technique is a simple and effective method.

- Sample Preparation:
  - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
  - Place a single drop of **4-Methylisothiazole** directly onto the center of the ATR crystal.
- Data Acquisition:
  - Position the ATR accessory in the spectrometer's sample compartment.
  - Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - After acquisition, clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

## Mass Spectrometry (GC-MS) Protocol

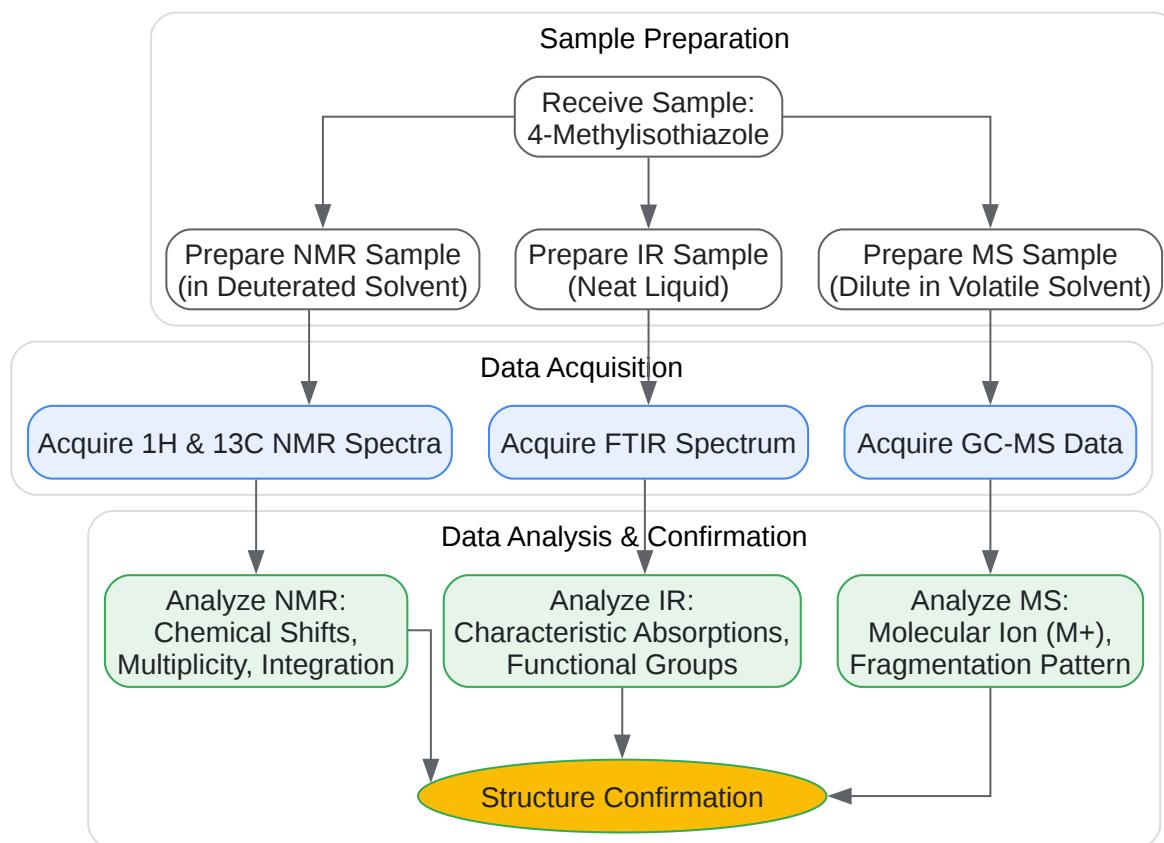
Gas Chromatography-Mass Spectrometry is well-suited for a volatile compound like **4-Methylisothiazole**.

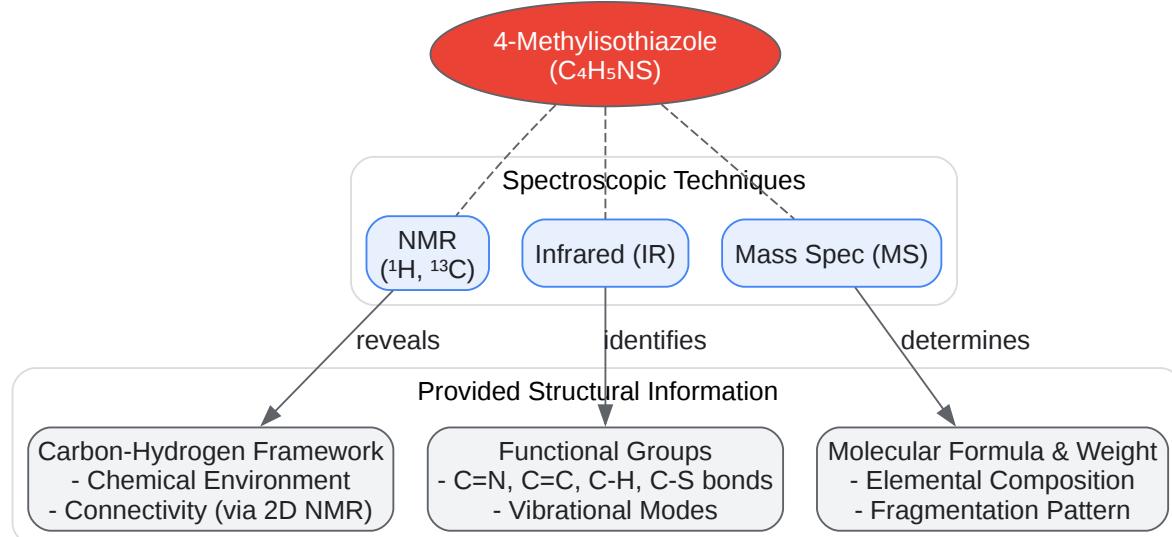
- Sample Preparation:
  - Prepare a dilute solution of **4-Methylisothiazole** ( $\sim 1\text{ mg/mL}$ ) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.<sup>[6]</sup>
  - Transfer the solution to a 2 mL GC vial with a screw cap and septum.<sup>[6]</sup>
- Data Acquisition:
  - Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
  - GC Parameters:

- Injector Temperature: 250 °C.
- Column: A standard non-polar column (e.g., DB-5ms or equivalent).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Parameters:
  - Ionization Source: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 40-250.
- Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC.
- Acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak can be analyzed.

## Data Interpretation and Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different techniques.





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